molecular formula C8H14N2O3 B2574028 N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide CAS No. 1860511-47-2

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide

Cat. No.: B2574028
CAS No.: 1860511-47-2
M. Wt: 186.211
InChI Key: AQDXMNOZIQZQOM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a chemical compound with the CAS Number: 1860511-47-2 . It has a molecular weight of 186.21 and is typically stored at room temperature . It is an oil in its physical form .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of urea and ethanolamine reagents . Microwave irradiation in a chemical paste medium, in which a catalytic amount of nitromethane absorbs the microwaves and generates hot spots, has been used . Other methods include the use of a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides .


Molecular Structure Analysis

The IUPAC name for this compound is N,N-dimethyl-3-(2-oxooxazolidin-3-yl)propanamide . The InChI code is 1S/C8H14N2O3/c1-9(2)7(11)3-4-10-5-6-13-8(10)12/h3-6H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is an oil in its physical form . It is typically stored at room temperature . The compound has a molecular weight of 186.21 .

Scientific Research Applications

Organic Photochemical Reactions

N,N-Dimethylpyruvamide (DMPA), a compound closely related to N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, demonstrates significant reactivity under photochemical conditions. In methanol and ethanol, DMPA undergoes photoreactions to yield various products, including 3,5-dimethyl-4-oxazolidinone and others, highlighting its potential in synthesizing complex organic molecules through photochemical pathways (Shima et al., 1984).

Neurokinin-1 Receptor Antagonism

A study presented an orally active, water-soluble neurokinin-1 receptor antagonist, showcasing the molecule's efficacy in pre-clinical tests relevant to emesis and depression. This research underscores the therapeutic potential of N,N-dimethyl derivatives in developing new treatments for psychiatric and gastrointestinal disorders (Harrison et al., 2001).

Analytical Chemistry Applications

3-Bromo-4,4-dimethyl-2-oxazolidinone (NBDMO) has been used as a quantitative assay reagent for penicillins and cephalosporins, offering a stable and reliable method for the determination of these antibiotics. This application demonstrates the utility of oxazolidinone derivatives in enhancing the accuracy and reliability of analytical procedures in pharmaceutical chemistry (Kaminski & Bodor, 1979).

Chemistry of Cyclic Aminooxycarbenes

Oxazolidin-2-ylidenes, generated from the thermolysis of Δ3-1,3,4-oxadiazolines, were studied for their reactivity, offering insights into the mechanisms of amide bond formation and the synthesis of oxazolidine derivatives. This research contributes to the understanding of cyclic aminooxycarbene chemistry and its applications in synthesizing novel organic compounds (Couture & Warkentin, 1997).

Herbicidal Activity

N,N-Dimethyl derivatives have also been explored for their potential in agricultural chemistry, particularly in the synthesis of compounds with herbicidal activity. This application highlights the role of such compounds in developing new agrochemicals to enhance crop protection and yield (Liu et al., 2008).

Safety and Hazards

The safety information available for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9(2)7(11)3-4-10-5-6-13-8(10)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDXMNOZIQZQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860511-47-2
Record name N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
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